![molecular formula C9H12N2O2 B12445238 [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine CAS No. 887593-45-5](/img/structure/B12445238.png)
[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine is a chemical compound that features a benzodioxin ring structure attached to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine typically involves the reaction of 1,4-benzodioxane-6-amine with hydrazine derivatives. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Análisis De Reacciones Químicas
Types of Reactions
[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine undergoes various chemical reactions, including:
Substitution Reactions: The hydrazine moiety can participate in nucleophilic substitution reactions with alkyl or aryl halides.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl or aryl halides in the presence of a base like lithium hydride (LiH) in DMF.
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) could be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides would yield N-alkylated derivatives .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent, particularly in the treatment of diseases like Alzheimer’s.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: The compound’s interactions with biological molecules can provide insights into enzyme inhibition and other biochemical processes.
Mecanismo De Acción
The mechanism of action of [(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially benefiting conditions like Alzheimer’s disease.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
Uniqueness
[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzodioxin derivatives that may lack the hydrazine group.
Propiedades
Número CAS |
887593-45-5 |
|---|---|
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
2,3-dihydro-1,4-benzodioxin-6-ylmethylhydrazine |
InChI |
InChI=1S/C9H12N2O2/c10-11-6-7-1-2-8-9(5-7)13-4-3-12-8/h1-2,5,11H,3-4,6,10H2 |
Clave InChI |
OUJFGTIJJZPUCS-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445161.png)
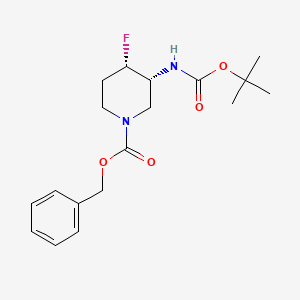
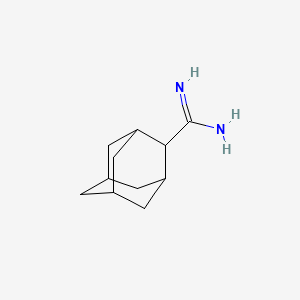
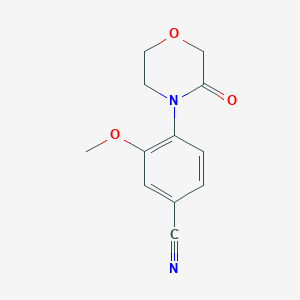
![(5E)-5-[(6-chloro-2H-1,3-benzodioxol-5-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12445182.png)
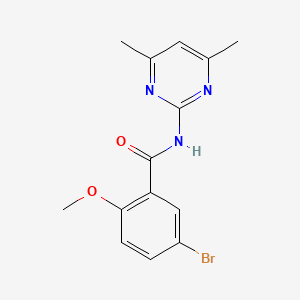
![[(4-Butylphenyl)methyl]hydrazine](/img/structure/B12445193.png)
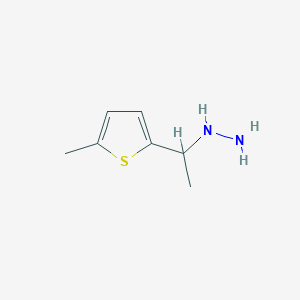
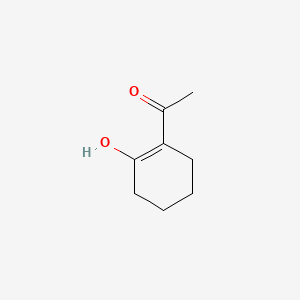
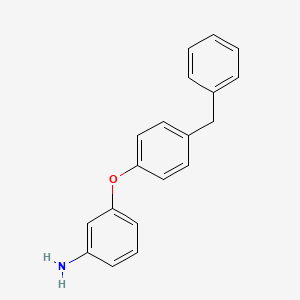
![N-[3-(propan-2-yloxy)propyl]-N'-(tetrahydrofuran-2-ylmethyl)butanediamide](/img/structure/B12445233.png)
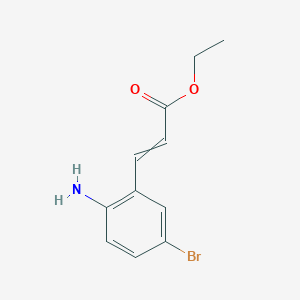

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B12445269.png)
